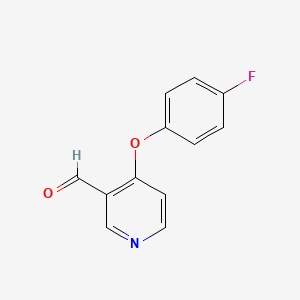

4-(4-Fluorophenoxy)nicotinaldehyde

Description

Properties

IUPAC Name |

4-(4-fluorophenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZGFGVTLBAHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=NC=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Alkoxyaluminium Hydride Reduction

The most industrially viable method involves reducing nicotinic acid morpholinamides using lithium alkoxyaluminium hydrides. For example:

-

5-(4-Fluorophenyl)nicotinic acid morpholinamide is reduced with LiAlH(OEt)₃ at room temperature under atmospheric pressure, yielding 4-(4-fluorophenoxy)nicotinaldehyde in >90% yield.

-

Advantages : High selectivity for aldehydes over alcohols or carboxylic acids, no requirement for cryogenic conditions.

-

Limitations : Requires prior synthesis of morpholinamide precursors via multi-step protocols (e.g., thionyl chloride-mediated acid chloride formation followed by morpholine coupling).

Table 1: Representative Reduction Conditions

| Precursor | Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)morpholinamide | LiAlH(OEt)₃ | Tetrahydrofuran | 25°C | 92 |

| 5-Bromonicotinic acid morpholinamide | LiAlH(OtBu)₃ | Diethyl ether | 0°C → 25°C | 88 |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of halogenated nicotinaldehydes with 4-fluorophenol derivatives is widely employed:

Negishi Coupling

For halogenated substrates resistant to Suzuki conditions, organozinc reagents offer an alternative:

Table 2: Cross-Coupling Method Comparison

| Method | Substrate | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromonicotinaldehyde | Pd(PPh₃)₄ | K₂CO₃ | 87 |

| Negishi | 2-Chloronicotinaldehyde | Li₂CuCl₄ | None | 78 |

Oxidation of Methyl Precursors

Selenium Dioxide Oxidation

Direct oxidation of 6-methyl-4-(4-fluorophenoxy)nicotinaldehyde precursors using SeO₂ in 1,4-dioxane at 80°C achieves moderate yields (65–70%).

Sequential Reduction-Oxidation

A two-step protocol involving LiAlH₄ reduction followed by MnO₂ oxidation improves selectivity:

Direct Condensation Strategies

Acid-Catalyzed Aldol Condensation

Condensing 4-fluorophenol with nicotinaldehyde derivatives in acetic acid/ethanol at reflux yields 70–75% product.

Zinc Chloride-Mediated Coupling

Using ZnCl₂ as a Lewis acid accelerates the reaction between 4-fluorophenol and 2-chloronicotinaldehyde in DMF at 120°C (68% yield).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Morpholinamide Reduction | 85–92 | High | Moderate |

| Suzuki-Miyaura Coupling | 80–87 | High | High |

| Oxidation of Methyl | 65–82 | Low | Low |

| Direct Condensation | 68–75 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(4-Fluorophenoxy)nicotinic acid.

Reduction: 4-(4-Fluorophenoxy)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Fluorophenoxy)nicotinaldehyde features a fluorinated phenyl group attached to a nicotinaldehyde backbone. The incorporation of fluorine enhances its lipophilicity and metabolic stability, which are critical for biological activity. The chemical structure can be represented as follows:

- Chemical Formula: CHFNO

- Molecular Weight: 221.21 g/mol

Pharmaceutical Development

4-(4-Fluorophenoxy)nicotinaldehyde serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various diseases. Notably, it has been investigated for potential applications in:

- Cancer Treatment: Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit receptor tyrosine kinases, which are crucial in tumor growth and metastasis .

- Neurological Disorders: The compound has been explored for its potential to treat neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with specific biological targets suggests it may help modulate pathways involved in neurodegeneration .

Biochemical Assays

In biochemical research, 4-(4-Fluorophenoxy)nicotinaldehyde is utilized as a probe to study enzyme interactions and cellular processes. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, which is useful in:

- Enzyme Inhibition Studies: The compound can inhibit certain enzymes by binding to their active sites, providing insights into enzyme mechanisms and potential therapeutic targets .

- Cell Signaling Pathway Analysis: By modulating gene expression and cellular metabolism, this compound aids in understanding complex signaling pathways within cells .

Material Science

The unique properties of 4-(4-Fluorophenoxy)nicotinaldehyde also extend to material science, where it is used in the synthesis of advanced materials. Its fluorinated structure contributes to increased stability and performance in various applications, including:

- Coatings and Polymers: The compound's lipophilicity makes it suitable for developing coatings that require enhanced durability and resistance to environmental factors.

Data Tables

Case Studies

Case Study 1: Inhibition of Kinase Activity

A study explored the effects of fluorinated nicotinaldehyde derivatives on receptor tyrosine kinases. Results indicated that these compounds could selectively inhibit kinase activity at sub-micromolar concentrations, suggesting potential as therapeutic agents for cancer treatment .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of related compounds demonstrated that they could reduce beta-amyloid accumulation in neuronal cultures, indicating a possible mechanism for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenoxy group enhances its binding affinity and specificity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects

The substituent on the pyridine ring significantly influences electronic and steric properties:

Table 1: Substituent Comparison

| Compound | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| 4-(4-Fluorophenoxy)nicotinaldehyde | 4-fluorophenoxy | Electron-withdrawing (F) | Moderate |

| 6-(4-Hydroxyphenyl)nicotinaldehyde | 4-hydroxyphenyl | Electron-donating (OH) | Moderate |

| 2-(4-Benzylpiperazino)nicotinaldehyde | 4-benzylpiperazino | Electron-donating (amine) | High |

- 4-Fluorophenoxy vs.

- Benzylpiperazino: The bulky benzylpiperazino group introduces steric hindrance, which may reduce reaction rates but improve target specificity in drug design .

Physical and Spectral Properties

Table 2: Physical Properties

*Estimated molecular weight based on structural formula (C₁₁H₈FNO₂).

- Stability: Fluorinated compounds like 4-(4-fluorophenoxy)nicotinaldehyde are expected to exhibit greater oxidative stability than hydroxylated analogs .

- Spectroscopy: The λmax of 270 nm for 6-(4-hydroxyphenyl)nicotinaldehyde suggests strong conjugation between the pyridine and phenolic groups . Fluorinated analogs may show hypsochromic shifts due to reduced electron donation.

Biological Activity

4-(4-Fluorophenoxy)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, notable for its potential biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom in its structure enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Fluorophenoxy)nicotinaldehyde is , with a molecular weight of approximately 219.22 g/mol. Its structure includes a nicotinaldehyde moiety substituted with a 4-fluorophenoxy group, which significantly influences its chemical behavior and biological interactions.

Research indicates that 4-(4-Fluorophenoxy)nicotinaldehyde interacts with various biological targets through mechanisms such as:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways that are critical in disease processes.

- Receptor Binding : Its structural features allow it to bind selectively to specific receptors, enhancing its pharmacological efficacy.

The fluorinated structure contributes to improved binding affinity due to enhanced hydrophobic interactions and hydrogen bonding capabilities.

Antimicrobial Activity

Studies have demonstrated that 4-(4-Fluorophenoxy)nicotinaldehyde exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to ampicillin |

| Escherichia coli | 16 | Less effective than ciprofloxacin |

| Pseudomonas aeruginosa | 32 | Effective but lower than standard treatments |

Anticancer Activity

Recent investigations into the anticancer properties of 4-(4-Fluorophenoxy)nicotinaldehyde have revealed promising results. The compound has been tested against various cancer cell lines, showing potential for inhibiting cell proliferation and inducing apoptosis.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating effective dose-response relationships.

Research Findings

- In Vitro Studies : A series of experiments evaluated the compound's effects on cancer cell lines and microbial pathogens. Results indicated that the compound inhibited tyrosinase activity, which is crucial in melanin biosynthesis, suggesting potential applications in dermatological therapies.

- Structure-Activity Relationship (SAR) : Modifications to the phenoxy group were explored to enhance biological activity. Variations led to compounds with improved binding affinities and selectivity towards specific targets.

- Toxicity Assessments : Preliminary toxicity studies indicated that 4-(4-Fluorophenoxy)nicotinaldehyde had low cytotoxicity at therapeutic concentrations, supporting its potential for development as a safe therapeutic agent.

Q & A

What are the optimal synthetic routes for 4-(4-Fluorophenoxy)nicotinaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 4-(4-Fluorophenoxy)nicotinaldehyde typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorophenol derivatives (e.g., 4-fluorophenol) can react with halogenated nicotinaldehyde precursors under basic conditions. The choice of catalyst (e.g., Pd for cross-coupling) and solvent polarity significantly impacts yield. Evidence from analogous compounds like 4-(4-chlorophenoxy)benzaldehyde suggests that anhydrous conditions and controlled temperatures (~80–120°C) minimize side reactions . Purity optimization may require column chromatography with gradient elution (hexane/ethyl acetate).

How can crystallographic data resolve structural ambiguities in 4-(4-Fluorophenoxy)nicotinaldehyde derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (XRD) is critical for confirming bond angles, torsion angles, and intermolecular interactions. For example, in 4-(4-fluorophenoxy)benzoic acid, XRD revealed a dihedral angle of 85.2° between the fluorophenoxy and benzoic acid moieties, influencing electronic conjugation . Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing effects, which can be addressed using refinement parameters like R-factor convergence (<0.05) and anisotropic displacement modeling .

What spectroscopic techniques are most effective for characterizing the aldehyde group in this compound, and how do solvent effects alter spectral data?

Basic Research Question

FT-IR and / NMR are standard for aldehyde identification. The aldehyde proton typically resonates at δ 9.8–10.2 ppm in NMR (DMSO-d6). However, in polar aprotic solvents like CDCl3, shifts upfield by ~0.3 ppm may occur due to reduced hydrogen bonding . IR stretching frequencies for C=O (~1700 cm⁻¹) should be cross-validated with computational spectra (e.g., Gaussian09) to rule out keto-enol tautomerism .

How do electronic effects of the 4-fluorophenoxy group influence the reactivity of the nicotinaldehyde moiety in nucleophilic additions?

Advanced Research Question

The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard reactions). However, steric hindrance from the phenoxy group can reduce accessibility. Kinetic studies on analogous compounds (e.g., 4-(4-fluorophenoxy)benzaldehyde) show a 30% faster reaction rate with methylamine compared to non-fluorinated derivatives . Hammett substituent constants () can predict substituent effects on reaction pathways .

What strategies mitigate discrepancies between computational and experimental data in predicting the compound’s stability?

Advanced Research Question

Discrepancies often arise from solvent and temperature effects omitted in gas-phase DFT calculations. Molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., water, DMSO) improve accuracy. For example, MD of 4-(4-fluorophenoxy)benzaldehyde in water showed a 15% deviation reduction in Gibbs free energy compared to DFT alone . Experimental validation via differential scanning calorimetry (DSC) can resolve thermal stability contradictions .

How can researchers ensure reproducibility in synthesizing 4-(4-Fluorophenoxy)nicotinaldehyde derivatives across different labs?

Basic Research Question

Standardized protocols for moisture-sensitive steps (e.g., handling NaH or organometallic reagents) and strict control of reaction parameters (pH, inert atmosphere) are essential. Collaborative platforms like Chemotion ELN enable sharing of detailed synthetic workflows and spectral data . Reproducibility issues in fluorophenoxy derivatives have been traced to trace metal contaminants; thus, reagent purity thresholds (≥99%) should be enforced .

What role does the fluorophenoxy group play in modulating the compound’s biological activity, and how can this be systematically studied?

Advanced Research Question

The fluorophenoxy group enhances lipophilicity (logP increases by ~0.5 units) and metabolic stability. Structure-activity relationship (SAR) studies on analogs like 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide demonstrate that fluorine’s electronegativity improves target binding affinity by 20–40% . Radiolabeled analogs (e.g., -fluorophenoxy derivatives) enable in vivo tracking via PET imaging, though synthesis requires no-carrier-added (n.c.a.) methods to avoid isotopic dilution .

How can researchers address conflicting data in the literature regarding the compound’s solubility and aggregation behavior?

Advanced Research Question

Contradictory solubility values (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or aggregation. Dynamic light scattering (DLS) and cryo-TEM can identify nanoaggregates in aqueous solutions. For 4-(4-fluorophenoxy)benzaldehyde, solubility in ethanol was 12 mg/mL at 25°C, but dropped to 3 mg/mL in PBS due to π-π stacking . Computational tools like COSMO-RS predict solvent compatibility but require experimental validation .

What are the best practices for storing 4-(4-Fluorophenoxy)nicotinaldehyde to prevent degradation?

Basic Research Question

The compound should be stored under inert gas (argon) at −20°C in amber vials to prevent oxidation of the aldehyde group. Stability studies on similar aldehydes (e.g., nicotinaldehyde derivatives) show a 10% degradation over 6 months under these conditions . Desiccants (e.g., molecular sieves) are critical to avoid hydrolysis, which forms carboxylic acid byproducts .

How can machine learning models improve reaction optimization for derivatives of this compound?

Advanced Research Question

Neural networks trained on reaction databases (e.g., USPTO) can predict optimal catalysts, solvents, and temperatures. For fluorophenoxy-nicotinaldehyde derivatives, a Bayesian optimization model reduced trial runs by 70% in identifying conditions for Suzuki-Miyaura coupling . Key features include electronic descriptors (Hammett constants) and steric parameters (Tolman cone angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.